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An In-depth Technical Guide to (R)-tetrahydrofuran-3-amine Hydrochloride: Properties,

Analysis, and Application

Abstract
(R)-tetrahydrofuran-3-amine hydrochloride is a pivotal chiral building block in modern

medicinal chemistry and pharmaceutical development. Its unique stereochemistry and

functional groups make it an essential intermediate in the synthesis of complex therapeutic

agents. This guide provides a comprehensive technical overview of its core physicochemical

properties, with a focus on its molecular weight and structural attributes. We delve into field-

proven synthetic routes that preserve stereochemical integrity, detail rigorous analytical

methodologies for quality control and enantiomeric purity assessment, and explore its

significant applications in drug discovery. This document is intended for researchers, chemists,

and drug development professionals seeking to leverage this valuable compound in their work.

Introduction: The Significance of a Chiral Building
Block
In the landscape of pharmaceutical synthesis, the demand for enantiomerically pure

compounds is paramount. The distinct three-dimensional arrangement of atoms in a chiral

molecule can lead to vastly different pharmacological and toxicological profiles between its

enantiomers. (R)-tetrahydrofuran-3-amine hydrochloride represents a key chiral synthon,
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valued for the rigid tetrahydrofuran scaffold which can impart favorable pharmacokinetic

properties and orient substituents in a precise spatial arrangement.

Its most notable application is as a crucial intermediate in the synthesis of Tecadenoson, an

antiarrhythmic drug candidate[1][2]. The hydrochloride salt form enhances the stability,

crystallinity, and handling properties of the parent amine, making it more suitable for storage

and use in multi-step synthetic processes. Understanding the fundamental characteristics of

this compound is the first step toward its effective and reliable implementation in a research or

manufacturing setting.

Core Physicochemical Properties
The identity and purity of a starting material are foundational to any successful synthesis. The

key properties of (R)-tetrahydrofuran-3-amine hydrochloride are summarized below,

providing the baseline data required for reaction planning, stoichiometry calculations, and

analytical characterization.

Property Value Source(s)

Molecular Weight 123.58 g/mol [3]

Molecular Formula C₄H₁₀ClNO [3]

CAS Number 1072015-52-1 [1][4]

Appearance
White to off-white solid or

powder
[1][4][5]

Storage Temperature Room Temperature [4]

InChIKey
MHOVLDXJDIEEMJ-

NDILARRWNA-N
[4]

The molecular weight of 123.58 g/mol is a critical parameter for accurately measuring molar

equivalents in reaction protocols. The compound's structure, consisting of a chiral amine on a

tetrahydrofuran ring, is presented below.

(R)-tetrahydrofuran-3-amine hydrochloride
(R)-tetrahydrofuran-3-amine hydrochloride structure
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Synthesis and Stereochemical Control
The primary challenge in synthesizing this compound is not the formation of the chemical

bonds, but the preservation of the (R)-stereocenter. The choice of synthetic route is therefore

dictated by the need for high stereochemical fidelity.

Established Synthetic Pathway
A widely adopted and scalable method begins with an enantiomerically pure starting material,

(R)-tetrahydrofuran-3-carboxylic acid. This route proceeds through two key reactions:

amidation followed by a Hofmann degradation, which is known to occur with retention of

configuration.[1][2] The final step involves acidification to produce the stable hydrochloride salt.

[1]
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Caption: Synthetic workflow for (R)-tetrahydrofuran-3-amine HCl.

Experimental Protocol: Hofmann Degradation and Salt
Formation
This protocol is adapted from established procedures and demonstrates a practical application

of the synthesis.[2]

Expertise & Causality: The Hofmann degradation is chosen because it is a classic and reliable

method for converting a primary amide to a primary amine with one fewer carbon atom,

crucially, without racemizing the adjacent stereocenter. The use of sodium hypochlorite in a

basic solution is the standard condition for this transformation.

Protocol:

Reaction Setup: In a suitable reaction vessel equipped for cooling and stirring, combine

sodium hydroxide (2.0-5.0 molar equivalents) and a 12% aqueous solution of sodium

hypochlorite (1.5-2.0 molar equivalents) and cool the mixture to 0°C.

Amide Addition: Slowly add (R)-3-formamide tetrahydrofuran (1.0 molar equivalent) to the

cooled solution while maintaining the temperature at 0°C. Stir for 30 minutes.

Degradation: Gradually warm the reaction mixture to 65°C and maintain this temperature

with stirring for 1 hour. The progress can be monitored by TLC or HPLC to ensure the

complete consumption of the starting amide.

Workup & Extraction: Cool the mixture to room temperature. Extract the aqueous phase with

a suitable organic solvent, such as dichloromethane. The organic layers are combined and

washed with water until neutral.

Isolation of Free Base: Dry the organic phase over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude (R)-3-aminotetrahydrofuran free base

as a solid.[2]

Recrystallization (Optional): The free base can be recrystallized from isopropanol or ethyl

acetate to achieve higher purity.[2]
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Acidification: Dissolve the purified free base in a suitable solvent (e.g., ethanol or

isopropanol). Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution

in a compatible solvent) to precipitate the hydrochloride salt.

Final Product Isolation: Collect the resulting solid by filtration, wash with a cold solvent, and

dry under vacuum to yield (R)-tetrahydrofuran-3-amine hydrochloride.

Analytical Characterization for Quality Assurance
Verifying the identity, purity, and stereochemical integrity of the final product is a non-negotiable

step in drug development. A multi-pronged analytical approach ensures the material meets all

required specifications.

Identity and Purity Assessment
Standard analytical techniques are used to confirm the structure and assess the chemical

purity.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the

molecular structure. Specific peak shifts and coupling constants for the tetrahydrofuran ring

protons and carbons can verify the correct constitution.[6]

Elemental Analysis: This technique confirms the elemental composition (C, H, Cl, N, O) of

the compound, providing strong evidence for the correct molecular formula, C₄H₁₀ClNO.[6]

Chiral Purity Determination
Trustworthiness & Rationale: For a chiral intermediate, the most critical quality attribute is its

enantiomeric excess (e.e.). The "gold standard" for this analysis is Chiral High-Performance

Liquid Chromatography (HPLC).[7] This technique physically separates the (R) and (S)

enantiomers, allowing for their precise quantification.[8][9] The separation is achieved by using

a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to

different retention times.
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Caption: General workflow for chiral purity analysis by HPLC.
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Protocol: Chiral HPLC Analysis (Illustrative) This is a representative protocol. The specific

column and mobile phase must be optimized for the analyte.

Column Selection: Choose a suitable polysaccharide-based CSP, such as one coated with

amylose or cellulose derivatives, which are highly effective for separating a wide range of

chiral compounds.[9][10]

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of

hexane or heptane with an alcohol modifier like isopropanol or ethanol. For basic amines, a

small amount of an amine additive (e.g., 0.1% diethylamine) is often required to improve

peak shape and resolution.[9]

Sample Preparation: Accurately weigh and dissolve a sample of (R)-tetrahydrofuran-3-
amine hydrochloride in the mobile phase to a known concentration (e.g., 1 mg/mL).

Instrumentation:

HPLC System with a UV detector (e.g., at 210 nm) or a Mass Spectrometer.

Chiral Column: e.g., CHIRALPAK® AD-H or similar.

Flow Rate: 1.0 mL/min.

Column Temperature: 25°C.

Analysis: Inject the sample. The (R)-enantiomer should elute as a single major peak. A small

peak corresponding to the (S)-enantiomer may be present.

Calculation: The enantiomeric excess is calculated from the integrated peak areas (A) of the

two enantiomers:

% e.e. = [(A_R - A_S) / (A_R + A_S)] × 100

A result of >99% e.e. is typically required for pharmaceutical applications.

Applications in Drug Development
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The primary utility of (R)-tetrahydrofuran-3-amine hydrochloride is as a high-value synthetic

building block.[5] Its pre-defined stereochemistry and functional handles (a primary amine and

an ether) allow for its direct incorporation into complex target molecules, saving synthetic steps

and avoiding costly chiral separations later in the process.

Key Application: Synthesis of Tecadenoson This compound is a documented precursor for the

A₁ adenosine receptor agonist Tecadenoson.[1][2] The amine group serves as a nucleophile to

be elaborated into the final complex structure, while the tetrahydrofuran ring becomes a core

component of the final drug molecule.

Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. The following

information is derived from available Safety Data Sheets (SDS).

Hazard Category GHS Classification Precautionary Measures

Skin Contact Causes skin irritation (H315)

Wear protective gloves and

clothing (P280). Wash skin

thoroughly after handling.[11]

[12]

Eye Contact
Causes serious eye

damage/irritation (H318/H319)

Wear eye/face protection

(P280). IF IN EYES: Rinse

cautiously with water for

several minutes (P305 + P351

+ P338).[11][12]

Ingestion
May be harmful if swallowed

(H302)

Do not eat, drink or smoke

when using this product. Rinse

mouth if swallowed.[11][12]

Flammability
Flammable liquid and vapor

(H226)

Keep away from heat, sparks,

and open flames. Keep

container tightly closed.[11][12]

Handling:
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Use in a well-ventilated area or under a fume hood.[13]

Avoid dust formation.[11]

Use personal protective equipment (gloves, safety glasses, lab coat).[11]

Storage:

Store at room temperature in a dry, well-ventilated place.[4]

Keep the container tightly closed to prevent moisture absorption and contamination.

Conclusion
(R)-tetrahydrofuran-3-amine hydrochloride, with a definitive molecular weight of 123.58

g/mol , is more than just a simple chemical. It is a precision tool for the construction of complex,

enantiomerically pure pharmaceutical agents. Its value lies in its defined stereochemistry, which

is reliably produced through stereospecific synthetic routes and verified by rigorous analytical

methods like chiral HPLC. For researchers and scientists in drug development, a thorough

understanding of its properties, synthesis, and handling is essential for unlocking its full

potential in creating next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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